REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=O)[O:4][C:2]2=[O:3].C(O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CN(C)C=O.C(N(CC)CC)C>CN(C)C1C=CN=CC=1.C(OCC)(=O)C.C(Cl)Cl>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([O:4][CH2:5][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:3]
|
Name
|
|
Quantity
|
8.54 g
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with water, brine, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OCC2=CC=CC=C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |